molecular formula C15H16N2O3S2 B5819856 N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide

Cat. No. B5819856
M. Wt: 336.4 g/mol
InChI Key: RIPOBFZNTDMMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition leads to acidification of the microenvironment, which inhibits tumor growth.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, thereby inhibiting tumor growth. In addition, it has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide is its potent antitumor activity against a variety of cancer cell lines. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide. One of the areas of research could be to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of research could be to explore its potential as a treatment for inflammatory diseases. Additionally, further studies could be conducted to investigate its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide has been achieved using various methods. One of the commonly used methods is the reaction between 4-aminobenzenesulfonamide and 2-(benzylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-13(7-9-14)17-15(18)11-21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPOBFZNTDMMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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